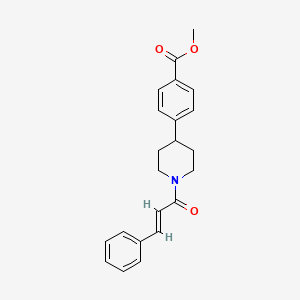

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 2-oxo-1,2-dihydroquinoline-3-carboxamides .

Synthesis Analysis

The synthesis of “this compound” involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with stearic acid hydrazide . The synthesis process was driven by the efficacy of tacrine, a drug used against Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of “this compound” and its complexes has been studied using single-crystal X-ray diffraction studies . The structure of the new copper (II) chloride complex is square pyramidal, and that of the copper (II) nitrate complex is square planar .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and dependent on the nature of the metal and acid residue . The reactions follow an addition-elimination mechanism .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using spectral methods . The IR spectra of the complexes contained the stretching band of the NH group at 3200 cm –1, and the absorption bands corresponding to the С=О and С=N groups stretching exhibited the low-frequency shift by 20‒50 cm –1 .

Wirkmechanismus

Target of Action

The primary target of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft and enhancing nerve impulse conductivity .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine . By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels and enhanced nerve impulse transmission .

Result of Action

The molecular effect of this compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . On a cellular level, this results in enhanced nerve impulse transmission, which can have various effects depending on the specific neurons involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its binding to AChE . .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in lab experiments is its versatility as a building block for the synthesis of various complex organic molecules. However, the limitations of using this compound include its limited solubility in common organic solvents and its potential toxicity.

Zukünftige Richtungen

There are several future directions for the research of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Some of these include:

1. Further studies to elucidate the mechanism of action of this compound.

2. Investigation of the potential therapeutic applications of IMADCA in various diseases.

3. Synthesis and evaluation of new derivatives of IMADCA with improved properties.

4. Development of new synthetic methodologies using IMADCA as a building block.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility as a building block for the synthesis of various complex organic molecules makes it a valuable tool in organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesemethoden

The synthesis of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be achieved through a multistep reaction process. The first step involves the condensation of isobutyl Meldrum's acid with aniline to form 1-isobutyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The carboxylic acid is then converted to the corresponding carboxylic acid chloride, which is then reacted with dimethylformamide dimethyl acetal to form the aldehyde.

Wissenschaftliche Forschungsanwendungen

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of IMADCA is in the field of organic synthesis. It can be used as a versatile building block for the synthesis of various complex organic molecules.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(2)8-15-13-6-4-3-5-11(13)7-12(9-16)14(15)17/h3-7,9-10H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUXUYBQJKXQHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C=C(C1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2393326.png)

![2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2393327.png)

![(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2393334.png)

![2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2393337.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide](/img/structure/B2393338.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2393339.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)

![5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2393346.png)